molecular formula C13H25NO3 B3319471 Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate CAS No. 1126084-33-0

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B3319471
CAS RN: 1126084-33-0
M. Wt: 243.34 g/mol
InChI Key: AHKWWVWQZVBPAC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C13H26N2O3 . It is a derivative of N-Boc piperazine .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it was used as a starting material in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, it was utilized in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, another anticancer drug (Wang et al., 2015).

Structural Studies and Molecular Characterization

The compound has been subject to various structural studies, revealing insights into its molecular configuration. X-ray studies of similar tert-butyl piperidine-1-carboxylate derivatives have shown specific molecular packing driven by strong hydrogen bonds, leading to unique crystal structures (Didierjean et al., 2004). These studies are crucial for understanding the molecular behavior of such compounds and their potential applications in drug synthesis.

Versatility in Drug Synthesis

The versatility of tert-butyl piperidine-1-carboxylate derivatives extends beyond a single application. They have been synthesized and utilized in various forms, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, for the development of small molecule anticancer drugs (Zhang et al., 2018). These derivatives play a critical role in developing novel therapeutic agents, showcasing the compound's importance in medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKWWVWQZVBPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 250 mg of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in 5 mL of THF was added 1.2 mL of 1.4M methyl magnesium bromide in toluene-THF, followed by stirring at room temperature for 2 hours. Water was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography [chloroform:methanol=1:0-10:1] to obtain 236 mg of tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate as a colorless oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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